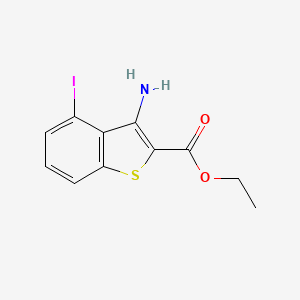

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOVQTUDKKVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented in two main stages: the construction of the core 3-aminobenzo[b]thiophene scaffold, followed by a regioselective iodination. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Functionalized Benzothiophenes

Benzothiophene derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1][2] Their rigid bicyclic structure and the presence of a sulfur atom confer unique electronic and steric properties, enabling them to interact with a wide range of biological targets. The specific substitution pattern of an amino group at the 3-position and an ester at the 2-position provides a versatile platform for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors.[3] The introduction of a halogen, such as iodine, at the 4-position further enhances the synthetic utility, allowing for subsequent cross-coupling reactions to build molecular complexity.

Part 1: Synthesis of the Core Intermediate: Ethyl 3-Amino-1-benzothiophene-2-carboxylate

The initial objective is the construction of the foundational benzothiophene ring system. A highly efficient and convergent approach involves the reaction of 2-chlorobenzonitrile with ethyl thioglycolate, followed by a base-mediated intramolecular cyclization. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction sequence.

Reaction Pathway Overview

Caption: Synthesis of the benzothiophene core.

Experimental Protocol: Synthesis of Ethyl 3-Amino-1-benzothiophene-2-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzonitrile | 137.57 | 13.76 g | 0.10 |

| Ethyl thioglycolate | 120.17 | 12.02 g | 0.10 |

| Sodium Ethoxide (NaOEt) | 68.05 | 13.61 g | 0.20 |

| Anhydrous Ethanol | 46.07 | 200 mL | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (150 mL) and sodium ethoxide (13.61 g, 0.20 mol).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

In a separate beaker, prepare a solution of 2-chlorobenzonitrile (13.76 g, 0.10 mol) and ethyl thioglycolate (12.02 g, 0.10 mol) in anhydrous ethanol (50 mL).

-

Add the solution of 2-chlorobenzonitrile and ethyl thioglycolate dropwise to the sodium ethoxide solution over a period of 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add cold water (200 mL) to the reaction mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

-

Recrystallize the crude product from ethanol to afford pure Ethyl 3-Amino-1-benzothiophene-2-carboxylate as a crystalline solid.

-

Dry the final product under vacuum.

Expected Yield: 70-80%

Characterization Data (Literature Values):

| Property | Value |

| Appearance | Pale yellow solid |

| Melting Point | 102-104 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, 1H), 7.65 (d, 1H), 7.30 (t, 1H), 7.15 (t, 1H), 5.95 (br s, 2H, NH₂), 4.35 (q, 2H, CH₂), 1.40 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 150.2, 138.1, 131.5, 124.8, 123.9, 122.6, 115.7, 108.9, 60.8, 14.5 |

Mechanistic Insights and Rationale

The synthesis proceeds via a two-step, one-pot mechanism. The first step is a nucleophilic aromatic substitution where the thiolate anion, generated in situ from ethyl thioglycolate and sodium ethoxide, displaces the chloride from 2-chlorobenzonitrile. The stronger nucleophilicity of the thiolate compared to the ethoxide ensures the desired reaction pathway.

The subsequent and crucial step is an intramolecular Thorpe-Ziegler reaction. The ethoxide acts as a base to deprotonate the α-carbon of the ester group, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to the formation of a five-membered ring intermediate. Tautomerization of this intermediate results in the stable, aromatic 3-amino-1-benzothiophene-2-carboxylate product. The choice of a strong, non-nucleophilic base like sodium ethoxide in an alcoholic solvent is critical for promoting both the initial substitution and the subsequent cyclization.

Part 2: Regioselective Iodination

With the core benzothiophene structure in hand, the next stage is the introduction of an iodine atom at the 4-position. This is achieved through an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzothiophene ring are key to achieving the desired regioselectivity.

Reaction Pathway Overview

Caption: Regioselective iodination of the core.

Experimental Protocol: Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-Amino-1-benzothiophene-2-carboxylate | 221.28 | 2.21 g | 0.01 |

| N-Iodosuccinimide (NIS) | 224.98 | 2.36 g | 0.0105 |

| Acetonitrile | 41.05 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask protected from light, dissolve Ethyl 3-Amino-1-benzothiophene-2-carboxylate (2.21 g, 0.01 mol) in acetonitrile (50 mL).

-

Stir the solution at room temperature.

-

Add N-Iodosuccinimide (NIS) (2.36 g, 0.0105 mol) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, pour the mixture into a solution of sodium thiosulfate (10% w/v, 50 mL) to quench any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

Expected Yield: 85-95%

Predicted Characterization Data:

| Property | Value |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.70 (d, 1H), 7.20 (t, 1H), 7.05 (d, 1H), 6.10 (br s, 2H, NH₂), 4.38 (q, 2H, CH₂), 1.42 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.0, 151.5, 139.0, 132.8, 128.5, 125.0, 116.2, 109.5, 92.5 (C-I), 61.2, 14.5 |

Rationale for Regioselectivity

The regioselective iodination at the 4-position is governed by the electronic properties of the substituents on the benzothiophene ring. The amino group at the 3-position is a powerful activating group for electrophilic aromatic substitution and is ortho, para-directing. In the context of the fused ring system, the positions ortho to the amino group are the 2-position and the 4-position. The 2-position is already substituted. Therefore, the most electronically enriched and sterically accessible position for electrophilic attack is the 4-position. The use of N-iodosuccinimide (NIS) provides a mild and efficient source of the electrophilic iodonium ion (I⁺), minimizing the formation of side products that can occur with harsher iodinating agents.[4][5]

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The synthesis of the core structure via a Thorpe-Ziegler cyclization and the subsequent regioselective iodination are both high-yielding and well-understood transformations. This molecule serves as a valuable building block for the synthesis of a diverse range of biologically active compounds, and the protocols provided herein should enable researchers in the field of drug discovery and development to access this important intermediate with confidence.

References

- Process for preparing thiophene derivatives.

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. IRIS UniPA. [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]

-

Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate. [Link]

-

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]

-

Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. ResearchGate. [Link]

-

Synthesis of 4-aminobenzo[b]thiophene (43). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. [Link]

-

Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. ResearchGate. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

physicochemical properties of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

An In-Depth Technical Guide for the Synthesis and Characterization of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Introduction: The Strategic Value of the 3-Aminobenzothiophene Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The benzothiophene nucleus, particularly when functionalized with an amino group, represents one such scaffold. These compounds are integral to a range of therapeutic agents, including selective estrogen receptor modulators like Raloxifene and potent kinase inhibitors.[1] The 3-aminobenzo[b]thiophene moiety, specifically, offers a versatile platform for generating compound libraries, serving as a cornerstone in the development of novel antimitotic agents and inhibitors for targets like LIMK and PIM kinases.[1][2]

This guide addresses the novel compound Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate , a molecule of significant interest for fragment-based drug discovery and lead optimization. The strategic placement of the amino, iodo, and carboxylate groups provides three distinct points for chemical modification, enabling a broad exploration of chemical space. Given the novelty of this specific structure, this document serves as a comprehensive technical guide for its de novo synthesis, purification, and detailed physicochemical characterization. We will proceed from theoretical predictions to detailed experimental protocols, providing the scientific rationale underpinning each step, as would be practiced in a leading drug discovery laboratory.

Section 1: Predicted Physicochemical Profile

Prior to undertaking a synthetic campaign, in silico modeling provides essential predictive data to forecast the compound's behavior. These predictions are crucial for designing purification strategies, formulating analytical methods, and anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The properties for the target compound are predicted based on its structure and compared with the known properties of a simpler analogue, Ethyl 3-aminothiophene-2-carboxylate.[3] The addition of a fused benzene ring and a heavy iodine atom is expected to significantly increase the molecular weight and lipophilicity (logP), while potentially reducing aqueous solubility.

| Property | Predicted Value (Target Compound) | Reference Value (Ethyl 3-aminothiophene-2-carboxylate) | Scientific Rationale for Expected Change |

| Molecular Formula | C₁₁H₁₀INO₂S | C₇H₉NO₂S | Fusion of a benzene ring (C₄H₄) and substitution of H with I. |

| Molecular Weight | 347.17 g/mol | 171.22 g/mol | Increased atomic composition, notably the heavy iodine atom. |

| XLogP3 | ~3.5-4.0 (Estimated) | 1.6 (Calculated) | The fused aromatic ring and iodine atom significantly increase hydrophobicity. |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | The primary amine group is the sole hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (2 from C=O, 1 from -NH₂) | 3 (2 from C=O, 1 from -NH₂) | The ester carbonyl oxygens and the amine nitrogen act as acceptors. |

| Polar Surface Area | ~65-75 Ų (Estimated) | 65.1 Ų | The core functional groups determining PSA remain the same. |

| Rotatable Bonds | 2 (Ethyl ester group) | 2 (Ethyl ester group) | Rotation is primarily associated with the C-O and O-C bonds of the ester. |

Section 2: Proposed Multi-Step Synthetic Pathway

The synthesis of substituted 3-aminobenzothiophenes can be achieved through various established methodologies. A robust and logical approach for the target compound involves a multi-step sequence starting from a commercially available ortho-substituted thiophenol. The chosen pathway, outlined below, leverages reliable and well-documented transformations, ensuring a high probability of success.

The core strategy involves:

-

S-Alkylation: Introduction of the carbon chain that will ultimately form the ester and adjacent carbon of the thiophene ring.

-

Thorpe-Ziegler Cyclization: An intramolecular condensation to construct the fused thiophene ring, yielding the key 3-aminobenzothiophene intermediate.

-

Iodination: Regioselective introduction of the iodine atom at the C4 position, directed by the existing activating groups.

This sequence is designed to control regiochemistry and build complexity in a stepwise, verifiable manner.

Sources

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 3-aminothiophene-2-carboxylate | C7H9NO2S | CID 10261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate CAS number 1216596-20-1

An In-depth Technical Guide to Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (CAS 1216596-20-1)

A Strategic Framework for the Synthesis, Characterization, and Application of a Novel Benzothiophene Building Block

Disclaimer: As of the latest literature review, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate (CAS 1216596-20-1) is a sparsely documented compound. This guide, therefore, serves as a forward-looking technical whitepaper authored from the perspective of a Senior Application Scientist. It leverages established, field-proven chemical principles and data from analogous structures to construct a robust and logical framework for its synthesis, analysis, and potential utility. The protocols and predictions herein are theoretical and intended to guide experienced researchers in their exploration of this novel chemical entity.

Executive Summary

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal anchor for developing targeted therapeutics. This guide focuses on a specific, highly functionalized derivative, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. The strategic placement of an amino group, an iodine atom, and an ethyl ester on this core creates a trifecta of synthetic handles, positioning this molecule as a high-value building block for combinatorial chemistry and drug discovery programs, particularly in the realm of kinase inhibitors and antimitotic agents.[3][4] We present a comprehensive analysis, including a proposed, logic-driven synthetic pathway, detailed experimental protocols, predicted characterization data, and an exploration of its potential applications.

The Strategic Value of the Benzothiophene Core and its Functionalization

The therapeutic relevance of the benzo[b]thiophene scaffold is well-established, with applications ranging from selective estrogen receptor modulators (e.g., Raloxifene) to antifungal agents (e.g., Sertaconazole).[1] In modern drug discovery, its derivatives are of particular interest as inhibitors of protein kinases, a class of enzymes central to cellular signaling and frequently implicated in oncology and inflammatory diseases.[3]

The specific functional groups on the target molecule are not arbitrary; they are chosen for their proven utility in medicinal chemistry:

-

3-Amino Group: This is a versatile nucleophilic center and a primary synthetic handle. It allows for the straightforward formation of amides, sulfonamides, ureas, and the construction of fused heterocyclic systems, enabling rapid library generation to probe structure-activity relationships (SAR).[1][3]

-

4-Iodo Group: The iodine atom is a uniquely powerful functional group. It serves as an efficient handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Furthermore, the iodine can act as a potent halogen bond donor, an increasingly recognized interaction for enhancing ligand-protein binding affinity and selectivity.

-

2-Ethyl Carboxylate Group: This group acts as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid provides another point for derivatization or can serve as a key pharmacophoric feature for interacting with biological targets.

This strategic combination of functionalities makes the title compound a powerful platform for generating novel chemical entities with significant therapeutic potential.

Proposed Synthetic Strategy: A Regioselective Approach

Synthesizing this polysubstituted heterocycle requires a carefully planned, regioselective strategy. A direct, one-pot synthesis is unlikely to succeed due to the competing reactivity of the functional groups. Our proposed approach involves the initial construction of a 3-aminobenzo[b]thiophene precursor, followed by a highly controlled, directed iodination at the C4 position. This ensures unambiguous placement of the key iodine handle.

The most robust method for achieving this regioselectivity is a Directed Ortho-Metalation (DoM) strategy. This powerful technique uses a directing group to temporarily acidify a specific adjacent proton, allowing for its selective removal by a strong base and subsequent quenching with an electrophile.

The overall synthetic workflow is conceptualized as follows:

Causality Behind Experimental Choices:

-

Precursor Synthesis: The starting material, Ethyl 3-Amino-1-benzothiophene-2-carboxylate, can be synthesized via several established methods for benzothiophene ring formation.[5][6]

-

Protection (Step 1): The 3-amino group is highly reactive and would interfere with the strong base used in the metalation step. We select the pivaloyl (Piv) group for protection. Its steric bulk prevents N-deprotonation and it is a well-established Directed Metalation Group (DMG). It is also robust enough to withstand the reaction conditions and can be cleanly removed under acidic conditions.

-

Directed Metalation (Step 2): The pivalamide group is a superior DMG, directing the strong base (sec-Butyllithium is chosen for its high reactivity and non-nucleophilic nature) to selectively abstract the proton at the C4 position. Tetramethylethylenediamine (TMEDA) is added to chelate the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the system. The reaction is performed at -78 °C to prevent side reactions and decomposition.

-

Iodination (Step 3): The resulting aryllithium intermediate is a potent nucleophile that readily attacks an electrophilic iodine source. Solid iodine (I₂) is a simple and effective quenching agent for this purpose.

-

Deprotection (Step 4): The pivaloyl group is readily cleaved by refluxing in aqueous acid, regenerating the free 3-amino group to yield the final product.

This self-validating protocol is designed for maximum control and regioselectivity, which are paramount for producing a clean, well-defined building block for further discovery efforts.

Experimental Protocol: A Step-by-Step Methodology

The following is a detailed, hypothetical protocol for the synthesis of the title compound based on the Directed Ortho-Metalation strategy.

Materials and Equipment:

-

Three-neck round-bottom flask, magnetic stirrer, nitrogen/argon inlet, low-temperature thermometer, dropping funnel, standard glassware.

-

Reagents: Ethyl 3-amino-1-benzothiophene-2-carboxylate, Pivaloyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), TMEDA, sec-Butyllithium (s-BuLi, in cyclohexane), Iodine (I₂), Hydrochloric acid (HCl), Saturated sodium thiosulfate solution, Saturated sodium bicarbonate solution, Brine.

-

Silica gel for column chromatography.

Workflow:

Step 1: N-Protection of Ethyl 3-amino-1-benzothiophene-2-carboxylate

-

Dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-pivaloyl protected intermediate.

Step 2: Directed Ortho-Metalation and Iodination

-

To a flame-dried, three-neck flask under argon, add the N-pivaloyl protected intermediate (1.0 eq) and dissolve in anhydrous THF.

-

Add TMEDA (1.5 eq) to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.3 eq, solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may develop a deep color, indicating anion formation.

-

Stir the mixture at -78 °C for 1.5 hours.

-

In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the aryllithium solution at -78 °C. Stir for an additional hour at this temperature.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate, and wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected, iodinated product.

Step 3: N-Deprotection

-

Dissolve the crude product from the previous step in a mixture of ethanol and 6M aqueous HCl.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by flash column chromatography to yield Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate .

Physicochemical Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final compound. The following data are predicted based on the proposed structure and analysis of similar compounds.

| Analytical Technique | Predicted Observations |

| Appearance | Likely a pale yellow to off-white solid. |

| Molecular Formula | C₁₁H₁₀INO₂S |

| Molecular Weight | 347.17 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.8 (m, 2H, Ar-H), ~7.2-7.4 (m, 1H, Ar-H), ~5.5-6.0 (br s, 2H, -NH₂), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), ~145-150 (C-NH₂), ~125-140 (Ar-C), ~90-100 (C-I), ~61 (-OCH₂), ~14 (-CH₃). The C-I signal will be a key diagnostic peak. |

| FT-IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch, two bands for primary amine), ~1680 (C=O stretch, ester), ~1600, 1450 (C=C aromatic stretch), ~500-600 (C-I stretch). |

| HRMS (ESI+) | Calculated for [C₁₁H₁₁INO₂S]⁺ ([M+H]⁺): 347.9550. Found: Expected within 5 ppm. |

Applications in Discovery Programs

The title compound is not an end-product but a versatile starting point for library synthesis. Its primary application lies in enabling rapid SAR exploration in drug discovery.

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize a substituted heterocyclic core that presents vectors into the solvent-exposed region and makes key hydrogen bonds at the "hinge" region of the ATP binding site. The 3-amino group is an ideal hinge-binding element, while the 4-iodo position provides a vector for coupling fragments that can target unique regions of the kinase, thereby conferring selectivity.[3]

-

Antimitotic Agents: Certain substituted 3-aminobenzo[b]thiophenes have shown potent activity as inhibitors of tubulin polymerization, binding to the colchicine site.[4] The title compound is a perfect precursor for exploring this chemical space, using the 4-iodo position to introduce various substituted aryl groups known to enhance binding.

-

Materials Science: While the primary application is likely in medicinal chemistry, poly-substituted thiophenes and benzothiophenes are also investigated for their properties in organic electronics, such as in field-effect transistors and organic light-emitting diodes.[7] The dense functionalization could be used to tune electronic properties for such applications.

Conclusion

While direct experimental data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate remains elusive in public literature, its structure represents a confluence of strategically valuable functionalities. By applying established, robust synthetic methodologies like Directed Ortho-Metalation, its preparation is eminently feasible. This technical guide provides a comprehensive and logical roadmap for its synthesis, characterization, and deployment as a high-value intermediate. For researchers in drug discovery and medicinal chemistry, this compound represents a powerful and versatile platform from which to launch investigations into novel kinase inhibitors, antimitotic agents, and other biologically active molecules, accelerating the path to new therapeutic discoveries.

References

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Bhat, M. A., et al. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]

-

Moncol, J., et al. (2007). Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. ResearchGate. [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Nayak, S. K., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. National Institutes of Health. [Link]

-

Yoshida, S., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. [Link]

-

Jia, Y., et al. (n.d.). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. ACS Publications. [Link]

-

Sabnis, R. W., et al. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Boughaleb, M. A., et al. (2014). Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. National Institutes of Health. [Link]

-

University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

-

ChemistryViews. (2020). New Path to Benzothiophenes. [Link]

-

Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. National Institutes of Health. [Link]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Abstract

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. This in-depth technical guide provides a comprehensive, multi-technique approach to unambiguously determine the structure of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a substituted benzothiophene derivative. While this specific molecule may not be extensively described in current literature, this guide synthesizes foundational principles of spectroscopic and crystallographic analysis, leveraging data from analogous thiophene and benzothiophene structures to present a robust and scientifically rigorous elucidation workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating analytical process.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural rigidity and potential for diverse functionalization make it a valuable building block in the design of new therapeutic agents. The title compound, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, incorporates several key functional groups: an amino group, an iodine atom, and an ethyl ester. Each of these imparts specific electronic and steric properties that can influence molecular interactions and biological function.

The amino group can act as a hydrogen bond donor and a site for further chemical modification. The iodine atom, a heavy halogen, can participate in halogen bonding and significantly influences the molecule's electron distribution, in addition to serving as a handle for cross-coupling reactions. The ethyl carboxylate group provides a polar region and can act as a hydrogen bond acceptor. Given this complex substitution pattern, a rigorous and multi-faceted approach is essential for its complete and accurate structural characterization.

This guide will detail a logical workflow for structure elucidation, beginning with foundational spectroscopic techniques and culminating in the definitive analysis by X-ray crystallography.

The Strategic Elucidation Workflow

The determination of a novel molecular structure is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and their combination allows for a confident structural assignment. Our approach is hierarchical, starting with methods that reveal the molecular formula and functional groups, followed by techniques that map the connectivity and spatial arrangement of atoms.

Caption: A strategic workflow for the structure elucidation of the target compound.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step, as it provides the molecular weight and, with high resolution, the elemental composition of the molecule. For a halogenated compound like ours, the isotopic pattern is a key diagnostic feature.

Trustworthiness: The presence of iodine (¹²⁷I) as a monoisotopic element simplifies the spectrum compared to chlorine or bromine. However, the presence of other elements like Carbon (¹³C, 1.1% abundance) and Sulfur (³³S, 0.75%; ³⁴S, 4.21%) will result in characteristic M+1 and M+2 satellite peaks.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to protonate the amino group, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. The theoretical exact mass for C₁₁H₁₀INO₂S is 346.9531 g/mol . The expected [M+H]⁺ ion would be at m/z 347.9609.

Expected Data and Interpretation

The mass spectrum is expected to show a prominent molecular ion peak. The presence of a halogen atom like iodine can be identified in the mass spectrum, although iodine itself is monoisotopic.[1][2] The fragmentation pattern would likely involve the loss of the ethyl group (-29 Da) and the carbonyl group (-28 Da).

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₁H₁₀INO₂S | Derived from HRMS |

| Theoretical Exact Mass | 346.9531 | Basis for identification |

| Observed [M+H]⁺ | ~347.9609 | Confirms molecular weight |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For our target compound, we expect to see characteristic absorptions for the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Trustworthiness: The positions of these bands are sensitive to the electronic environment. For instance, the C=O stretch of the ester will be influenced by conjugation with the aromatic ring and the amino group. The N-H stretches of the primary amine will appear as a doublet.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups. The N-H stretching of the primary amine is expected in the 3500-3300 cm⁻¹ region.[4][5] The C=O stretching of the ester will likely appear around 1680-1710 cm⁻¹.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch (asymmetric & symmetric) | 3450 - 3300 | Primary Amine (-NH₂) |

| Aromatic C-H stretch | 3100 - 3000 | Benzothiophene ring |

| Aliphatic C-H stretch | 2980 - 2850 | Ethyl group (-CH₂, -CH₃) |

| C=O stretch (ester) | 1710 - 1680 | Ethyl carboxylate |

| C=C stretch | 1600 - 1450 | Aromatic ring |

| C-N stretch | 1350 - 1250 | Amino group |

| C-O stretch (ester) | 1250 - 1100 | Ethyl carboxylate |

| C-I stretch | 600 - 500 | Iodo group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the carbon-hydrogen framework and the connectivity of all atoms.

Trustworthiness: Each nucleus in a unique chemical environment gives rise to a distinct signal. The chemical shift, integration, and multiplicity (for ¹H) provide a wealth of structural information. 2D NMR experiments provide through-bond correlations, which act as a self-validating system for structural assignments.

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, typically over 2-3 bonds.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range connectivity.

Expected Data and Interpretation

Based on analogous structures of substituted thiophenes and benzothiophenes, we can predict the approximate chemical shifts and coupling patterns.[7][8][9]

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Their splitting pattern will depend on their relative positions.

-

Amino Protons (2H): A broad singlet for the -NH₂ protons, likely in the range of 4.0-6.0 ppm.

-

Ethyl Protons (5H): A quartet for the -OCH₂- protons (~4.3 ppm) and a triplet for the -CH₃ protons (~1.3 ppm).

¹³C NMR:

-

Carbonyl Carbon: The ester C=O carbon will be downfield (~165 ppm).

-

Aromatic Carbons: The carbons of the benzothiophene ring will appear in the range of ~100-150 ppm. The carbon bearing the iodine (C4) will be significantly shielded.

-

Ethyl Carbons: The -OCH₂- carbon will be around 60 ppm, and the -CH₃ carbon around 14 ppm.

| ¹H NMR - Predicted Data | ¹³C NMR - Predicted Data | |

| Proton | δ (ppm) | Multiplicity |

| H5, H6, H7 | 7.0 - 8.0 | m |

| NH₂ | 4.0 - 6.0 | br s |

| O-CH₂ | ~4.3 | q |

| CH₃ | ~1.3 | t |

The 2D NMR experiments will be crucial to connect these fragments. For instance, an HMBC correlation from the ethyl -OCH₂- protons to the C=O carbon will confirm the ester group. Correlations from the aromatic protons to various carbons in the ring will establish the substitution pattern.

Caption: Visualization of key 2D NMR (HMBC) correlations.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof.[10][11] It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: This technique is considered the "gold standard" for structure elucidation. The resulting crystal structure provides a self-validating model with high precision.

Experimental Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethyl acetate/hexane is a good starting point.[7]

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Expected Structural Features

The crystal structure will confirm the connectivity of the benzothiophene core and the positions of all substituents. It will also reveal details about the planarity of the ring system and potential intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, or halogen bonding involving the iodine atom.[12][13]

Conclusion

The structure elucidation of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate requires a systematic and integrated analytical approach. By combining the strengths of mass spectrometry for molecular formula determination, IR spectroscopy for functional group identification, a suite of 1D and 2D NMR experiments for mapping atomic connectivity, and single-crystal X-ray diffraction for definitive 3D structural confirmation, we can achieve an unambiguous and self-validating assignment. This guide provides the necessary framework and expert insights for researchers to confidently tackle the structural characterization of this and other complex heterocyclic molecules.

References

-

Khanum, A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77, 463-466. Available at: [Link]

-

ResearchGate. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 16(4), 2304-2312. Available at: [Link]

-

Moncol, J., et al. (2007). (PDF) Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4089. Available at: [Link]

- Gronowitz, S. (1985). Thiophenes and its Derivatives, Volume 1. John Wiley and Sons. (Referenced in US4847386A).

- Gewald, K. (1965). Chemische Berichte, 98, 3571.

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available at: [Link]

-

Champagne, P. A., & Sharma, J. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9477–9487. Available at: [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of LAB and p‐aminobenzoic acid. Available at: [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

ResearchGate. (2019). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Available at: [Link]

-

ResearchGate. (2013). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

MDPI. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (2012). SUPPORTING INFORMATION. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one...). Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

Griffin, J. F., & Duax, W. L. (2010). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3. Available at: [Link]

-

ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]

- 10. mkuniversity.ac.in [mkuniversity.ac.in]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the specificity of this polysubstituted benzothiophene, this document synthesizes information from related structures to provide a robust theoretical and practical framework.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its fundamental molecular properties. Based on its nomenclature, the molecular formula and weight have been determined.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀INO₂S |

| Molecular Weight | 347.17 g/mol |

| IUPAC Name | Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate |

| CAS Number | Not readily available |

Strategic Synthesis Pathway

The synthesis of a polysubstituted heterocyclic system like Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate requires a multi-step approach. A plausible and efficient synthetic route would involve the initial construction of the benzothiophene core, followed by sequential functionalization. A common and effective method for creating substituted 2-aminothiophenes is the Gewald reaction.[1]

Proposed Synthetic Workflow

A logical synthetic pathway would begin with the synthesis of an appropriately substituted benzothiophene precursor, followed by iodination and amination.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of Ethyl 3-nitro-1-benzothiophene-2-carboxylate:

-

To a solution of ethyl 1-benzothiophene-2-carboxylate in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise.

-

The reaction is stirred at low temperature for several hours and then poured onto ice.

-

The resulting precipitate is filtered, washed with water, and recrystallized to yield the nitrated product.

-

-

Iodination of the Benzothiophene Core:

-

The ethyl 3-nitro-1-benzothiophene-2-carboxylate is dissolved in a suitable solvent such as acetic acid.

-

Iodine and an oxidizing agent like iodic acid are added to the solution.

-

The mixture is heated to facilitate the electrophilic iodination at the 4-position, which is activated by the electron-donating nature of the thiophene sulfur.

-

-

Reduction of the Nitro Group:

-

The resulting ethyl 4-iodo-3-nitro-1-benzothiophene-2-carboxylate is subjected to reduction.

-

Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

-

The completion of the reaction yields the final product, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate.

-

Potential Applications in Drug Discovery and Materials Science

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.

Pharmacological Significance

-

Kinase Inhibition: Many substituted benzothiophenes are known to be potent kinase inhibitors, a class of drugs with broad applications in oncology. The amino and iodo substituents can be tailored to interact with specific residues in the ATP-binding pocket of various kinases.

-

Antimicrobial and Antifungal Activity: Thiophene derivatives have shown a wide range of antimicrobial and antifungal properties.[2][3][4] The specific substitution pattern of the target molecule could confer potent activity against various pathogens.

-

Anti-inflammatory Properties: The 2-aminothiophene moiety is a key component of several anti-inflammatory agents.[2][3][4]

Materials Science Applications

-

Organic Electronics: Thiophene-based molecules are fundamental building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] The electronic properties of the title compound, influenced by the amino, iodo, and carboxylate groups, make it an interesting candidate for such applications.

Safety and Handling

As with any novel research chemical, Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Toxicity: The toxicological properties of this compound have not been established. Assume it is hazardous and handle accordingly.

Conclusion

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate represents a promising, albeit currently understudied, molecular scaffold. Its synthesis is achievable through established organic chemistry methodologies. The inherent chemical functionalities suggest a high potential for this compound to be a valuable building block in the development of new pharmaceuticals and advanced organic materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Research Journal of Chemistry and Environment, 16(4), 2304-2312.

- Moncol, J., et al. (2007). Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate.

- Khanum, et al. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o405.

- Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of some new thiophene derivatives. Journal of Heterocyclic Chemistry, 49(4), 834-841.

- Rai, U. S., et al. (2008). Synthesis and antimicrobial activity of some new 2-aminothiophene derivatives. Indian Journal of Chemistry - Section B, 47B(11), 1745-1749.

-

ChemSynthesis. (n.d.). Benzothiophenes database - synthesis, physical properties. Retrieved from [Link]

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100.

- Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2898.

-

Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate is a vital heterocyclic compound, forming the structural core of various pharmacologically active agents. Its detailed characterization is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven insights, offering a robust framework for the structural elucidation of this and related benzothiophene derivatives. The guide is designed to be a self-validating system, with detailed experimental protocols and in-depth explanations of the underlying scientific principles.

Introduction: The Significance of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

Benzothiophene derivatives are a class of heterocyclic compounds recognized for their wide array of therapeutic properties. They are integral to the structure of several commercial drugs, including selective estrogen receptor modulators like raloxifene, and antipsychotic agents such as brexpiprazole. The specific functionalization of the benzothiophene core, as seen in Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, provides a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. The presence of an amino group, an iodo substituent, and an ethyl carboxylate moiety offers multiple points for further chemical modification, making it a valuable intermediate in drug discovery.

The precise characterization of this molecule is the foundation of its utility. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its chemical structure, purity, and for studying its electronic and conformational properties. This guide will delve into the expected spectroscopic data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, providing a detailed interpretation based on established principles of spectroscopy and data from analogous structures.

Synthesis of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

While various methods exist for the synthesis of benzothiophene derivatives, a common and effective approach involves the cyclization of ortho-substituted benzene precursors. A plausible synthetic route to the title compound would involve a multi-step process, potentially culminating in an electrophilic iodination of an amino-benzothiophene precursor.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The synthesis of related 3-aminothiophene-2-carboxylic acid esters has been documented.[1] A general procedure for the synthesis of benzothiophene derivatives can be adapted for the preparation of the title compound.[2] The following is a representative protocol for the final iodination step:

-

Dissolution: Dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 3H | Aromatic protons (H-5, H-6, H-7) |

| ~5.5-6.0 | br s | 2H | -NH₂ |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring of the benzothiophene core are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The iodine atom at position 4 will influence the chemical shifts of the adjacent protons.

-

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (ester) |

| ~150-155 | C-3 (attached to -NH₂) |

| ~130-140 | Quaternary carbons of the aromatic ring |

| ~120-130 | CH carbons of the aromatic ring |

| ~100-110 | C-2 (attached to -COOEt) |

| ~90-95 | C-4 (attached to -I) |

| ~60-65 | -OCH₂CH₃ |

| ~14-15 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating amino group (C-3) will be shielded, while the carbon attached to the electronegative iodine atom (C-4) will be significantly shielded (heavy atom effect).

-

Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

NMR Data Acquisition Workflow:

Caption: A standard workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data (KBr pellet or ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, broad | N-H stretching (amino group) |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 2980-2850 | Weak | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (ester) |

| ~1600 | Medium | N-H bending (amino group) |

| ~1550, 1450 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

| ~750 | Strong | C-H out-of-plane bending (aromatic) |

| ~500-600 | Weak | C-I stretching |

Interpretation:

-

N-H Stretching: The presence of the amino group will be indicated by characteristic broad peaks in the 3400-3200 cm⁻¹ region.

-

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

-

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 347, corresponding to the molecular weight of the compound (C₁₁H₁₀INO₂S). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single distinct molecular ion peak.

-

Major Fragmentation Peaks:

-

m/z = 302: Loss of the ethoxy group (-OC₂H₅) from the molecular ion.

-

m/z = 274: Loss of the entire ester group (-COOC₂H₅) from the molecular ion.

-

m/z = 177: Loss of iodine from the molecular ion.

-

m/z = 127: Peak corresponding to the iodine cation (I⁺).

-

Mass Spectrometry Analysis Workflow:

Sources

- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate, a specialized heterocyclic compound with significant potential in medicinal chemistry. Due to its limited direct commercial availability, this guide focuses on viable synthetic strategies, the commercial landscape of key precursors, and the extensive therapeutic applications of the benzothiophene scaffold. Furthermore, it outlines essential safety and handling protocols for the organoiodine compounds involved in its synthesis.

Commercial Availability and Strategic Sourcing

A thorough market survey reveals that Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate is not a stock item from major chemical suppliers. Its specialized nature necessitates a custom synthesis approach. However, the key precursors for its synthesis are commercially available, making its preparation feasible in a well-equipped laboratory.

The primary strategic precursor is Ethyl 3-amino-1-benzothiophene-2-carboxylate . This compound serves as the foundational scaffold for the subsequent iodination step. Several suppliers offer this and related aminothiophene derivatives.

Table 1: Commercial Availability of Key Precursors

| Precursor | CAS Number | Representative Suppliers | Notes |

| Ethyl 3-aminothiophene-2-carboxylate | 31823-64-0 | Simson Pharma Limited | A key starting material for the synthesis of various substituted thiophenes. |

| Ethyl 2-aminothiophene-3-carboxylate | 31891-06-2 | LookChem, Matrix Scientific | A positional isomer, useful for comparative studies.[1] |

| Ethyl 2-amino-benzo[b]thiophene-3-carboxylate | 7311-95-7 | ChemicalBook | A benzofused analogue, providing a direct route to the core structure.[2] |

Synthetic Strategies for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

The synthesis of the target molecule can be logically approached through the electrophilic iodination of the commercially available Ethyl 3-amino-1-benzothiophene-2-carboxylate. The amino group at the 3-position is an activating group, directing electrophilic substitution to the adjacent 4-position of the benzothiophene ring.

Proposed Synthetic Pathway

The proposed synthesis involves a direct iodination reaction.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of electron-rich aromatic and heterocyclic systems.[3][4]

-

Dissolution: Dissolve Ethyl 3-amino-1-benzothiophene-2-carboxylate (1 equivalent) in a suitable inert solvent such as dichloromethane or acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Addition of Iodinating Agent: Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents), to the cooled solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[5][6][7] The structural versatility and favorable physicochemical properties of the benzothiophene nucleus make it a valuable template for the design of novel therapeutic agents.

Established and Investigational Therapeutic Applications

-

Anticancer: Benzothiophene derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[6][7]

-

Anti-inflammatory: The scaffold is a key component in the development of novel anti-inflammatory drugs.[6][7]

-

Antimicrobial: Substituted benzothiophenes have demonstrated potent activity against a range of bacterial and fungal pathogens.[5]

-

Antiviral: Certain benzothiophene derivatives have been investigated for their antiviral properties.

-

Cardiovascular and Metabolic Diseases: These compounds can act on targets such as peroxisome proliferator-activated receptors (PPARs), making them relevant for treating cardiovascular and metabolic disorders.[8]

The introduction of an amino group and an iodine atom at specific positions of the benzothiophene core in Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate offers unique opportunities for further functionalization and interaction with biological targets. The iodine atom can act as a heavy atom for X-ray crystallography studies or as a site for further cross-coupling reactions to build more complex molecules.

Sources

- 1. Ethyl 2-aminothiophene-3-carboxylate|lookchem [lookchem.com]

- 2. ETHYL-2-AMINO-BENZO(B)THIOPHENE-3-CARBOXYLATE | 7311-95-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. books.rsc.org [books.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.

Compound Identification and Properties

-

Chemical Name: Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

-

Molecular Formula: C₁₁H₁₀INO₂S

-

Molecular Weight: 363.17 g/mol

-

Appearance: Likely a solid, given the properties of similar compounds.[1]

-

Solubility: Expected to have limited solubility in water and better solubility in organic solvents like DMSO and PBS solutions. A similar compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate, has a solubility of approximately 0.1 mg/ml in a 1:10 solution of DMSO:PBS (pH 7.2).[2] It is not recommended to store the aqueous solution for more than one day.[2]

Table 1: Physicochemical Properties of a Structurally Similar Compound (2-Iodobenzothiophene)

| Property | Value | Reference |

| Assay | 97% | [1] |

| Form | Solid | [1] |

| Melting Point | 58-63 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Safety Precautions

Primary Hazards:

-

Skin and Eye Irritation: Similar aminothiophene compounds are known to cause skin and serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[4]

-

Organoiodine Toxicity: Organoiodine compounds can have damaging effects on the liver and kidneys.[5] High exposure to iodine-containing compounds may also affect the thyroid gland.[6]

General Handling Precautions:

-

Do not ingest, swallow, or inhale.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Use only in a well-ventilated area or outdoors.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[9] For handling this compound, the following PPE is recommended:

-

Gloves: Double gloving with disposable, powder-free, and latex-free gloves is required.[10] Gloves should be changed every 30 minutes or immediately if they become damaged or contaminated.[10][11]

-

Gowns: A long-sleeved, disposable gown that closes in the back with tight-fitting cuffs is mandatory.[10] Gowns should be changed every two to three hours or immediately after a spill.[10]

-

Eye and Face Protection: Safety goggles and a face mask are required to protect against splashes and aerosols.[10] Eyeglasses alone do not provide adequate protection.[10]

-

Respiratory Protection: A NIOSH-approved respirator, such as an N95, should be worn, especially when handling the powder form or when there is a risk of aerosol generation.[10]

-

Hair and Shoe Covers: Hair and shoe covers should be worn to prevent the spread of contamination.[11]

Table 2: Recommended PPE for Handling Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

| PPE Item | Specification | Rationale |

| Gloves | Double-layered, chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption.[10][12] |

| Gown | Long-sleeved, disposable, back-closing | Protects skin and clothing from contamination.[10][12] |

| Eye Protection | Chemical splash goggles | Protects eyes from splashes and airborne particles.[10][12] |

| Face Protection | Face shield in addition to goggles | Provides full facial protection from splashes.[10] |

| Respiratory | NIOSH-approved respirator (e.g., N95) | Prevents inhalation of dust or aerosols.[10][12] |

| Footwear | Closed-toe shoes, shoe covers | Protects feet and prevents the spread of contamination.[11][12] |

Storage and Handling Procedures

Proper storage and handling are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

-